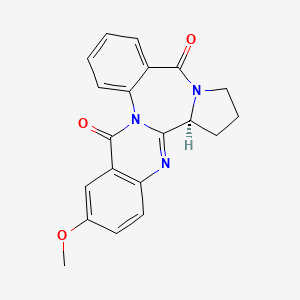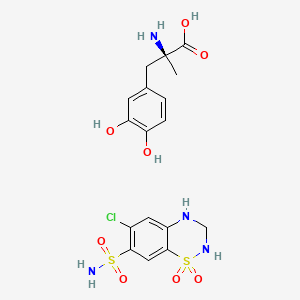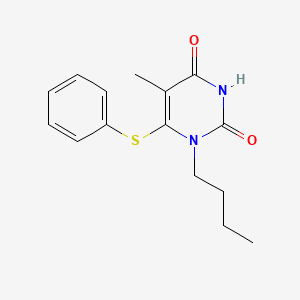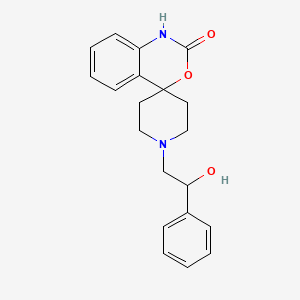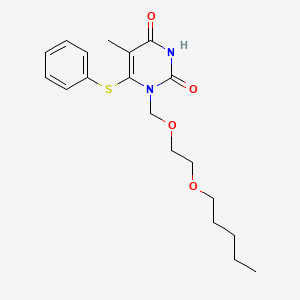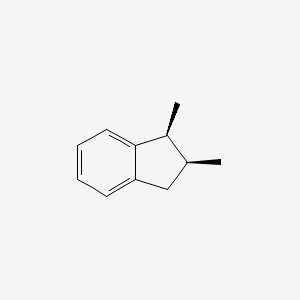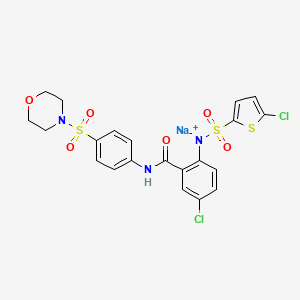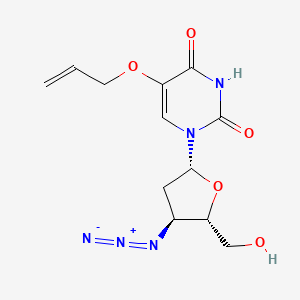
Uridine, 3'-azido-2',3'-dideoxy-5-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is a synthetic nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with azido groups and attaching a propenyloxy group at the 5’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- typically involves multiple steps. One common method includes the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of uridine is protected using a suitable protecting group, such as a trityl group.
Azidation: The 2’ and 3’ hydroxyl groups are converted to azido groups using azidotrimethylsilane (TMSN3) in the presence of a catalyst like triphenylphosphine (PPh3).
Deprotection: The protecting group at the 5’ position is removed to yield the intermediate compound.
Propenyloxy substitution: The 5’ hydroxyl group is then substituted with a propenyloxy group using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propenyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), triphenylphosphine (PPh3)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Formation of substituted uridine derivatives
Reduction: Formation of amine derivatives
Oxidation: Formation of aldehydes or carboxylic acids
Aplicaciones Científicas De Investigación
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating RNA function.
Medicine: Potential use as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a precursor for the synthesis of labeled nucleotides for molecular imaging.
Mecanismo De Acción
The mechanism of action of Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The azido groups can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. The propenyloxy group can also participate in interactions with molecular targets, further enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3’-azido-2’,3’-dideoxy-5-octyluridine
- 3’-beta-Azido-2’,3’-dideoxy-5’-O-(4-methoxy-trityl)uridine
- 3’-azido-2’,3’-dideoxy-5-propyluridine
Uniqueness
Uridine, 3’-azido-2’,3’-dideoxy-5-(2-propenyloxy)- is unique due to the presence of both azido and propenyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
111495-94-4 |
|---|---|
Fórmula molecular |
C12H15N5O5 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-enoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-2-3-21-8-5-17(12(20)14-11(8)19)10-4-7(15-16-13)9(6-18)22-10/h2,5,7,9-10,18H,1,3-4,6H2,(H,14,19,20)/t7-,9+,10+/m0/s1 |
Clave InChI |
ACKOHGOWRADBCU-FXBDTBDDSA-N |
SMILES isomérico |
C=CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
C=CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


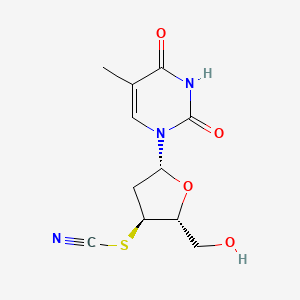
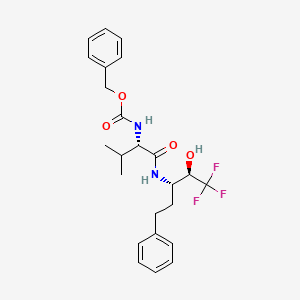
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

